In Vitro hPTHR1 Agonist Potency: CH5447240 vs. PCO371
In a cell-based assay measuring hPTHR1 activation, CH5447240 (compound 14l) exhibited an EC20 of 3.0 µM and an EC50 of 12 µM [1]. In contrast, the optimized analog PCO371 (16c) demonstrates enhanced potency with a reported EC50 of 2.4 µM in similar cell-based assays . This 5-fold improvement in potency represents a significant differentiation in receptor activation efficiency.
| Evidence Dimension | hPTHR1 agonistic activity (EC50) |
|---|---|
| Target Compound Data | EC50 = 12 µM (EC20 = 3.0 µM) |
| Comparator Or Baseline | PCO371: EC50 = 2.4 µM |
| Quantified Difference | CH5447240 is approximately 5-fold less potent than PCO371 |
| Conditions | Cell-based assay for hPTHR1 activation |
Why This Matters
Lower potency may necessitate higher dosing in preclinical studies, impacting cost and potential off-target effects.
- [1] Nishimura, Y., Esaki, T., Isshiki, Y., Furuta, Y., Mizutani, A., Kotake, T., Emura, T., Watanabe, Y., Ohta, M., Nakagawa, T., Ogawa, K., Hasegawa, T., & Nishimoto, T. (2018). Development of a Novel Human Parathyroid Hormone Receptor 1 (hPTHR1) Agonist (CH5447240), a Potent and Orally Available Small Molecule for Treatment of Hypoparathyroidism. Journal of Medicinal Chemistry, 61(14), 5949–5962. View Source
